16-Methoxystrychnine
Overview
Description
16-Methoxystrychnine is an alkaloid compound. It is primarily used for research purposes and is not intended for patient use . The chemical structure of this compound is represented as follows:
Molecular Structure Analysis
The molecular formula of this compound is C₂₂H₂₄N₂O₃ , with a molecular weight of 364.44 g/mol. Its structure belongs to the class of alkaloids, specifically indole alkaloids. The initial source of this compound is the plant Strychnos nux-vomica Linn. from the family Loganiaceae .
Scientific Research Applications
Metabolism of Drugs
The study of selective demethylation of brucine revealed that one of the two adjacent methoxyl groups attached to the aromatic ring of brucine was demethylated selectively in rabbits, leading to the identification of monophenolic metabolites like 2-methoxy-3-hydroxystrychnine and its conjugated forms in urine (Tsukamoto, Yoshimura, Watabe, & Oguri, 1964).
Alkaloid Research
The isolation of protostrychnine, a new alkaloid from Strychnos nux-vomica, highlights the presence of various hydroxy and methoxy compounds in the tertiary bases of this plant, suggesting diverse metabolic pathways and functions (Başer, Bisset, & Hylands, 1979).
Derivative Formation
The reaction of 16-chloro-1-dehydrovincadifformine with sodium alkoxides yielded 16-methoxyindolenines, highlighting the chemical reactivity and potential applications of 16-Methoxystrychnine derivatives in various chemical processes (Royer, Yu, Hugel, & Lévy, 1998).
Spectral Analysis
The analysis of spectral data for 13C NMR of sixteen Strychnos alkaloids, including 2-hydroxy-3-methoxystrychnine, provided insights into the structure determination and the regularities in the spectra of these compounds (Hattori, 1994).
Isolation of New Alkaloids
The leaves of Strychnos icaja Baill. were studied, leading to the isolation of several alkaloids including 16-hydroxystrychnine and related compounds, underscoring the diversity and potential of this compound and its related compounds in natural product chemistry (Bisset, Das, & Parello, 1973).
Properties
IUPAC Name |
5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDMNLBIKSAWCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965227 | |
Record name | 16-Methoxystrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-72-0 | |
Record name | Pseudostrychnine methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16-Methoxystrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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